molecular formula C18H17IN2O2 B5204367 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione

1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione

Cat. No. B5204367
M. Wt: 420.2 g/mol
InChI Key: NDCWQGAGLYHFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as IPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the well-known drug thalidomide, which was initially developed as a sedative but later found to have teratogenic effects. However, IPPI has shown promising results in various scientific studies, and its unique chemical structure has made it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act as an immunomodulator and anti-inflammatory agent. 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been shown to inhibit the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. This mechanism of action has led to the investigation of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione as a potential treatment for various inflammatory diseases, including rheumatoid arthritis and psoriasis.
Biochemical and Physiological Effects:
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of the immune system, and the induction of apoptosis in cancer cells. 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in laboratory experiments is its unique chemical structure, which allows for the synthesis of various analogs with potential therapeutic properties. However, 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is a complex compound that requires specific conditions and reagents for its synthesis, which can be a limitation for some laboratories. Additionally, the mechanism of action of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for the research and development of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione and its analogs. One potential direction is the investigation of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione as a potential treatment for inflammatory diseases, including rheumatoid arthritis and psoriasis. Another potential direction is the development of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione analogs with enhanced anti-cancer properties. Additionally, the use of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione as a building block for the synthesis of new compounds with potential therapeutic properties is an area of ongoing research. Overall, the unique chemical structure and potential therapeutic properties of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione make it a subject of continued interest for researchers in various fields.

Synthesis Methods

The synthesis of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione involves multiple steps, starting with the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-3-oxobutan-2-yl acetate. This intermediate is then reacted with phenethylamine to form the final product, 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione. The synthesis of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is a complex process that requires specific conditions and reagents, but it has been successfully achieved in various laboratories.

Scientific Research Applications

1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. One of the primary uses of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is as a building block for the synthesis of new compounds with potential therapeutic properties. 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been used as a starting material for the synthesis of analogs that have shown promising results in the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

1-(4-iodophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCWQGAGLYHFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

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